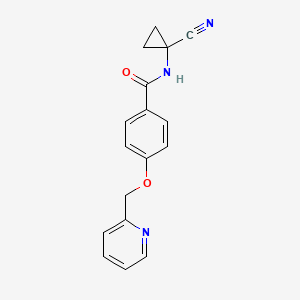
N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide derivatives are studied for their crystal structures, offering insights into their molecular configurations and interactions. For example, the crystal structure and Hirshfeld surface analysis of a closely related N-(pyridin-2-ylmethyl)benzamide derivative was examined, revealing the orientation of pyridine and benzene rings and their inclination angles in the molecular structure, contributing to the understanding of molecular interactions and stability (Artheswari, Maheshwaran, & Gautham, 2019). Such structural analyses are foundational for designing and synthesizing new compounds with desired properties.
Anticancer Activity
Research on Pt(II) pyridinium amidate (PYA) complexes, which include pyridinium amidate ligands similar to the this compound structure, demonstrates their potential in vitro anticancer activity. These studies suggest that such compounds can be cytotoxic to various cancer cell lines, indicating the potential for developing new anticancer agents (Muller et al., 2016).
Photophysical Properties
The study of pyridyl substituted benzamides with specific structural features reveals their luminescent properties and potential for applications in materials science. For instance, compounds with pyridyl and benzamide moieties demonstrate aggregation-enhanced emission and multi-stimuli-responsive properties, which are significant for developing advanced materials and sensors (Srivastava et al., 2017).
Synthetic Methodologies
Innovative synthetic methods are developed for constructing complex molecules that include the cyanocyclopropyl and pyridin-2-ylmethoxy groups. For example, a formal [3+2] cycloaddition strategy is utilized for the synthesis of cyanoindolizine skeletons, starting from 1-cyanocyclopropane and pyridine derivatives. This approach provides a general and efficient pathway for generating structurally diverse and pharmacologically relevant compounds (Liu, Zhou, Ye, & Wang, 2014).
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-12-17(8-9-17)20-16(21)13-4-6-15(7-5-13)22-11-14-3-1-2-10-19-14/h1-7,10H,8-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGURNIKEBDGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
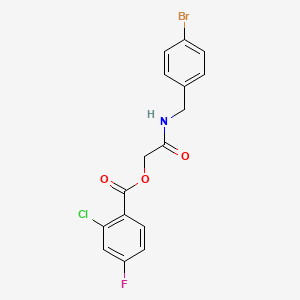
![N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide](/img/structure/B2999352.png)
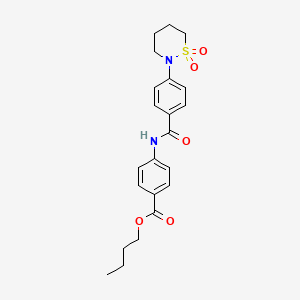
![4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2999355.png)
![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2999357.png)
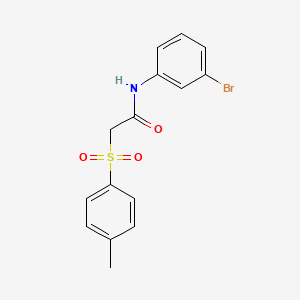
![N-(4-acetylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2999360.png)
![Ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999363.png)
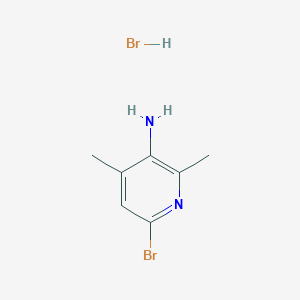
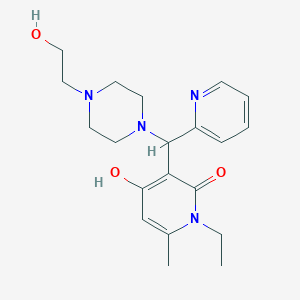


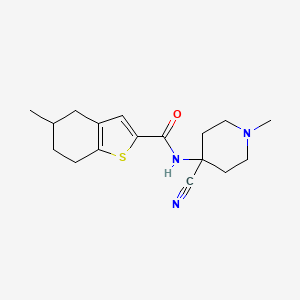
![methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B2999374.png)
